Cas no 6746-81-2 (Glycidyl 4-Toluenesulfonate)

Glycidyl 4-Toluenesulfonate is a versatile epoxide derivative used in organic synthesis and polymer chemistry. Its key advantages include high reactivity as an alkylating agent, making it valuable for introducing glycidyl groups into target molecules. The compound's stability under controlled conditions ensures consistent performance in reactions such as nucleophilic substitutions or ring-opening polymerizations. Its tosyl (4-toluenesulfonyl) group enhances leaving-group ability, facilitating efficient transformations. The product is particularly useful in fine chemical synthesis, crosslinking applications, and as an intermediate in pharmaceuticals or advanced materials. Proper handling is required due to its reactive epoxide moiety.
Glycidyl 4-Toluenesulfonate structure
Glycidyl 4-Toluenesulfonate structure
商品名:Glycidyl 4-Toluenesulfonate
CAS番号:6746-81-2
MF:C10H12O4S
メガワット:228.26488
MDL:MFCD00066850
CID:514552
PubChem ID:160868

Glycidyl 4-Toluenesulfonate 化学的及び物理的性質

名前と識別子

    • 2-Oxiranemethanol,2-(4-methylbenzenesulfonate)
    • GLYCIDYL 4-TOLUENESULFONATE
    • oxiran-2-ylmethyl 4-methylbenzenesulfonate
    • Toluene-4-sulfonic acid oxiranylmethyl ester
    • (S)-2,3-EPOXY-1-PROPYL P-TOLUENESULFONATE
    • QT428577JZ
    • 4-methylbenzenesulfonic acid 2-oxiranylmethyl ester
    • 2-OXIRANEMETHANOL, 2-(4-METHYLBENZENESULFONATE)
    • SY240138
    • GLYCIDOL P-TOLUENESULFONATE
    • NS00007984
    • 2-Oxiranylmethyl 4-methylbenzenesulfonate #
    • MFCD00066850
    • SY017230
    • SY017724
    • Oxiranemethanol, 4-methylbenzenesulfonate
    • CS-0187599
    • A835758
    • SCHEMBL439063
    • Oxiran-2-ylmethyl4-methylbenzenesulfonate
    • (+/-)-glycidyl tosylate
    • GLYCIDYL TOSYLATE OXIRAN-2-YLMETHYL-4-METHYLBENZENESULFONATE
    • Glycidyl tosylate
    • DTXSID40867977
    • MFCD00064489
    • AKOS015892751
    • A803099
    • 1-Propanol, 2,3-epoxy-, p-toluenesulfonate
    • FT-0605069
    • NSC636971
    • MFCD00010834
    • NSC143322
    • 2,3-EPOXYPROPYL TOSYLATE
    • GLYCIDYL TOSYLATE, (+/-)-
    • FT-0601497
    • (oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate
    • NSC 143322
    • UNII-QT428577JZ
    • 6746-81-2
    • NSC-143322
    • FT-0658535
    • 2,3-EPOXY-1-PROPYL P-TOLUENESULFONATE
    • AB1463
    • 2-Oxiranylmethyl 4-methylbenzenesulfonate
    • SB38241
    • DB-010809
    • S-Glycidyl tosylate; (S)-(+)-Oxirane-2-methanol p-toluenesulfonate
    • (2R)-Glycidyl tosylate
    • (2S)-(+)-Glycidyl tosylate
    • DB-029868
    • (R)-Glycidyl tosylate;(S)-Oxiranemethanol 4-methylbenzenesulfonate; Oxiran-2-ylmethyl 4-methylbenzenesulfonate
    • Glycidyl 4-Toluenesulfonate
    • MDL: MFCD00066850
    • インチ: InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3
    • InChIKey: NOQXXYIGRPAZJC-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2

計算された属性

  • せいみつぶんしりょう: 228.04563003g/mol
  • どういたいしつりょう: 228.04563003g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

Glycidyl 4-Toluenesulfonate セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C(BD29386)

Glycidyl 4-Toluenesulfonate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1127177-100g
Toluene-4-sulfonic acid oxiranylmethyl ester
6746-81-2 95%
100g
$1510 2024-07-28
Ambeed
A295910-250mg
Oxiran-2-ylmethyl 4-methylbenzenesulfonate
6746-81-2 97%
250mg
$12.0 2023-06-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LK100-1g
Glycidyl 4-Toluenesulfonate
6746-81-2 97%
1g
367.0CNY 2021-07-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD29386-250mg
Oxiran-2-ylmethyl 4-methylbenzenesulfonate
6746-81-2 97%
250mg
¥101.0 2022-02-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0041-1g
Toluene-4-sulfonic acid oxiranylmethyl ester
6746-81-2 96%
1g
339.22CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LK100-200mg
Glycidyl 4-Toluenesulfonate
6746-81-2 97%
200mg
108.0CNY 2021-07-15
TRC
G598270-500mg
Glycidyl 4-Toluenesulfonate
6746-81-2
500mg
$ 58.00 2023-09-07
TRC
G598270-1g
Glycidyl 4-Toluenesulfonate
6746-81-2
1g
$ 87.00 2023-09-07
Fluorochem
216636-25g
Oxiran-2-ylmethyl 4-methylbenzenesulfonate
6746-81-2 95%
25g
£520.00 2022-02-28
abcr
AB448855-5 g
Glycidyl 4-toluenesulfonate; .
6746-81-2
5g
€298.90 2023-07-18

Glycidyl 4-Toluenesulfonate 関連文献

Glycidyl 4-Toluenesulfonateに関する追加情報

Glycidyl 4-Toluenesulfonate (CAS No. 6746-81-2): A Comprehensive Overview in Modern Chemical Research

Glycidyl 4-Toluenesulfonate, with the chemical formula C₈H₉O₄S and CAS number 6746-81-2, is a significant compound in the field of organic synthesis and pharmaceutical development. This compound, often referred to as the Glycidyl 4-Toluenesulfonate, has garnered considerable attention due to its versatile applications in the synthesis of various functional materials and bioactive molecules. The unique structural features of this compound, including its epoxy group and sulfonate moiety, make it a valuable intermediate in the preparation of complex chemical entities.

The Glycidyl 4-Toluenesulfonate is primarily utilized as a reagent in the formation of esters, ethers, and other derivatives through nucleophilic substitution reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles has made it indispensable in synthetic organic chemistry. Moreover, the presence of the toluenesulfonate group enhances its solubility in polar solvents, facilitating its use in various reaction conditions.

In recent years, the Glycidyl 4-Toluenesulfonate has found applications in the development of novel pharmaceuticals and agrochemicals. Its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) has been particularly noteworthy. For instance, it has been employed in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The compound's reactivity allows for the introduction of complex functional groups into molecular frameworks, which is crucial for achieving desired pharmacological properties.

One of the most exciting developments involving Glycidyl 4-Toluenesulfonate is its application in polymer chemistry. The epoxy group present in this compound can undergo cross-linking reactions with a variety of monomers, leading to the formation of high-performance polymers. These polymers exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, automotive, and electronics industries. The Glycidyl 4-Toluenesulfonate-based polymers are particularly valued for their ability to be tailored to specific industrial requirements through controlled polymerization techniques.

The compound's significance extends to nanotechnology as well. Researchers have explored its use as a monomer in the synthesis of functionalized nanoparticles. These nanoparticles, incorporating the Glycidyl 4-Toluenesulfonate moiety, exhibit unique properties that make them suitable for drug delivery systems, catalysts, and sensors. The ability to modify nanoparticle surfaces with this compound allows for precise control over their interactions with biological systems, opening up new avenues in biomedical research.

Recent studies have also highlighted the role of Glycidyl 4-Toluenesulfonate in green chemistry initiatives. Its use as a sustainable alternative to traditional epoxy resins has been investigated due to its lower environmental impact. By replacing more hazardous reagents with Glycidyl 4-Toluenesulfonate, researchers aim to reduce waste generation and minimize energy consumption during chemical synthesis. This aligns with global efforts to promote environmentally friendly practices in industrial chemistry.

The industrial production of Glycidyl 4-Toluenesulfonate typically involves sulfonation followed by epoxidation of para-toluene diisocyanate or similar precursors. Advances in catalytic processes have improved the efficiency and selectivity of these reactions, leading to higher yields and cleaner reaction profiles. Such improvements are critical for meeting the growing demand for this compound across various sectors.

From an academic perspective, the study of Glycidyl 4-Toluenesulfonate continues to contribute valuable insights into reaction mechanisms and synthetic methodologies. Researchers are exploring novel ways to utilize this compound in cross-coupling reactions, metal-catalyzed transformations, and other advanced synthetic techniques. These efforts not only enhance our understanding of organic chemistry but also pave the way for innovative applications in drug discovery and material science.

The future prospects for Glycidyl 4-Toluenesulfonate are promising, with ongoing research focusing on expanding its utility in emerging fields such as biodegradable materials and renewable energy technologies. As synthetic chemists develop more sophisticated methodologies, the potential applications for this versatile compound will continue to grow. The Glycidyl 4-Toluenesulfonate, with its unique chemical properties and broad applicability, remains a cornerstone of modern chemical research.

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